molecular formula C20H20N2O2S B5903756 N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide

N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide

Cat. No. B5903756
M. Wt: 352.5 g/mol
InChI Key: SMPAYKPMSIPFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide, also known as BMTA, is a chemical compound with potential applications in scientific research. BMTA is a thiazole-based compound that has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.

Scientific Research Applications

N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide has been shown to exhibit various biological activities, making it a potential candidate for scientific research. Several studies have reported that N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide has also been reported to exhibit anti-microbial effects against several strains of bacteria and fungi.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have reported that N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide has also been shown to induce apoptosis in cancer cells by activating caspases, a family of enzymes involved in programmed cell death. Additionally, N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide has been reported to exhibit anti-microbial effects against several strains of bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential for use in various biological assays. However, N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Researchers should take these limitations into account when designing experiments using N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide.

Future Directions

There are several potential future directions for research on N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide. One area of interest is the development of N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide and its potential applications in various disease models. Finally, the development of N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide-based drug delivery systems could enhance its therapeutic potential in vivo.

Synthesis Methods

The synthesis of N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide involves the reaction of 2-bromoacetophenone, 2-methoxybenzylamine, and 2-mercaptothiazole under basic conditions. The resulting product is then purified by column chromatography to obtain pure N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide. The synthesis of N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide has been reported in several research articles, and the yield and purity of the product can be optimized by adjusting the reaction conditions.

properties

IUPAC Name

N-benzyl-2-(2-methoxyphenyl)-N-(1,3-thiazol-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-24-18-10-6-5-9-17(18)13-20(23)22(15-19-21-11-12-25-19)14-16-7-3-2-4-8-16/h2-12H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPAYKPMSIPFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N(CC2=CC=CC=C2)CC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.